molecular formula C7H12N2O2S B12897601 L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- CAS No. 105099-07-8

L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)-

Cat. No.: B12897601
CAS No.: 105099-07-8
M. Wt: 188.25 g/mol
InChI Key: YXFIYUWSSPOXMN-YFKPBYRVSA-N
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Description

L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- is a compound that features a unique combination of a cysteine amino acid and a pyrrolidine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- typically involves the reaction of L-cysteine with a pyrrolidine derivative. One common method is the nucleophilic substitution reaction where L-cysteine reacts with 3,4-dihydro-2H-pyrrole under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the presence of a base to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The thiol group in cysteine can be oxidized to form disulfides.

    Reduction: The compound can be reduced to break disulfide bonds.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Dithiothreitol, β-mercaptoethanol.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Disulfides: Formed during oxidation reactions.

    Reduced thiols: Formed during reduction reactions.

    Substituted derivatives: Formed during nucleophilic substitution reactions.

Scientific Research Applications

L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein structure and function due to the presence of cysteine.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in detoxification processes.

    Industry: Used in the production of pharmaceuticals and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, proteins, and other biomolecules that contain reactive thiol groups.

    Pathways Involved: Redox reactions, detoxification pathways, and protein folding mechanisms.

Comparison with Similar Compounds

L-Cysteine, N-(3,4-dihydro-2H-pyrrol-5-yl)- can be compared with other similar compounds such as:

    L-Cysteine: Lacks the pyrrolidine ring, making it less versatile in certain chemical reactions.

    N-Acetylcysteine: Contains an acetyl group instead of the pyrrolidine ring, commonly used as a mucolytic agent.

    Pyrrolidine derivatives: Similar in structure but may lack the thiol group, affecting their reactivity and applications.

Properties

CAS No.

105099-07-8

Molecular Formula

C7H12N2O2S

Molecular Weight

188.25 g/mol

IUPAC Name

(2R)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C7H12N2O2S/c10-7(11)5(4-12)9-6-2-1-3-8-6/h5,12H,1-4H2,(H,8,9)(H,10,11)/t5-/m0/s1

InChI Key

YXFIYUWSSPOXMN-YFKPBYRVSA-N

Isomeric SMILES

C1CC(=NC1)N[C@@H](CS)C(=O)O

Canonical SMILES

C1CC(=NC1)NC(CS)C(=O)O

Origin of Product

United States

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